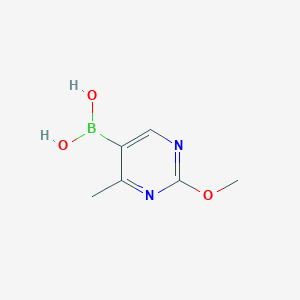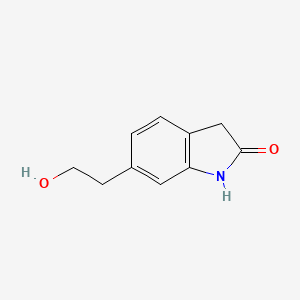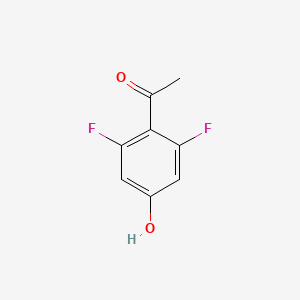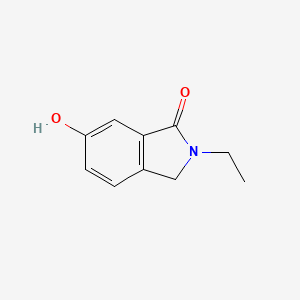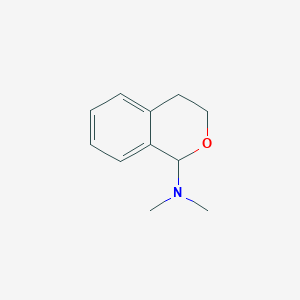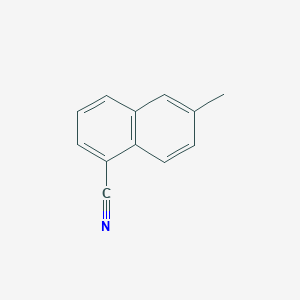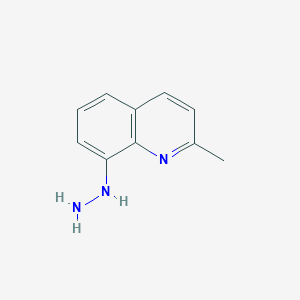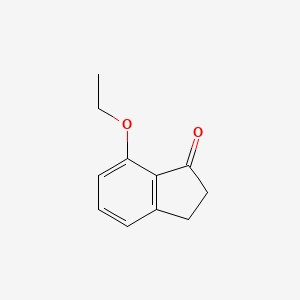
1H-Inden-1-one, 7-ethoxy-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-one, 7-ethoxy-2,3-dihydro- is a chemical compound belonging to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring with a ketone group at the 1-position. The addition of an ethoxy group at the 7-position and the dihydro modification at the 2,3-positions make this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The ethoxy group can be introduced through an etherification reaction using ethanol and an appropriate catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions: 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indenones depending on the reagents used.
Scientific Research Applications
1H-Inden-1-one, 7-ethoxy-2,3-dihydro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: Lacks the ethoxy group at the 7-position.
7-Hydroxy-1H-Inden-1-one, 2,3-dihydro-: Contains a hydroxy group instead of an ethoxy group at the 7-position.
Uniqueness: 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- is unique due to the presence of the ethoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
7-ethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H12O2/c1-2-13-10-5-3-4-8-6-7-9(12)11(8)10/h3-5H,2,6-7H2,1H3 |
InChI Key |
XLEGTAXAENNGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1C(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



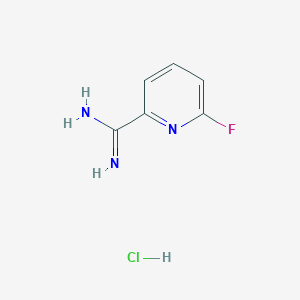
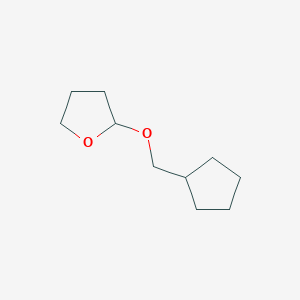
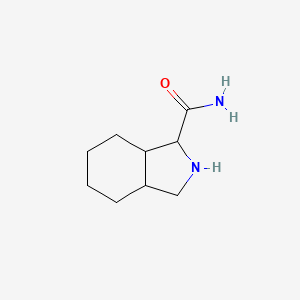

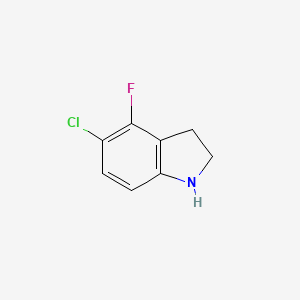
![2H-Indeno[2,1-c]pyridine](/img/structure/B11914554.png)
